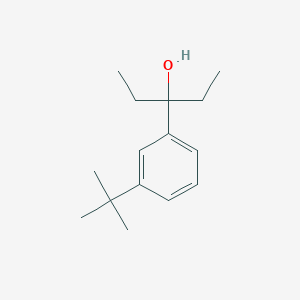
3'-Methoxy-4'-iso-pentoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methoxy-4’-iso-pentoxypropiophenone is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a methoxy group at the 3’ position and an iso-pentoxy group at the 4’ position on the propiophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-4’-iso-pentoxypropiophenone can be achieved through several methods. One common approach involves the reaction of 3-methoxypropiophenone with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents is also critical to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Methoxy-4’-iso-pentoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form an alcohol.
Substitution: The iso-pentoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 3’-methoxy-4’-iso-pentoxybenzoic acid.
Reduction: Formation of 3’-methoxy-4’-iso-pentoxypropiophenol.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
3’-Methoxy-4’-iso-pentoxypropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3’-Methoxy-4’-iso-pentoxypropiophenone involves its interaction with specific molecular targets. The methoxy and iso-pentoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
3’-Methoxypropiophenone: Lacks the iso-pentoxy group, resulting in different chemical and biological properties.
4’-Methoxypropiophenone: Has a methoxy group at the 4’ position instead of the 3’ position.
3’-Ethoxy-4’-iso-pentoxypropiophenone: Contains an ethoxy group instead of a methoxy group.
Uniqueness: 3’-Methoxy-4’-iso-pentoxypropiophenone is unique due to the presence of both methoxy and iso-pentoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and makes it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
1-[3-methoxy-4-(3-methylbutoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-5-13(16)12-6-7-14(15(10-12)17-4)18-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZUGEIDLLPTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
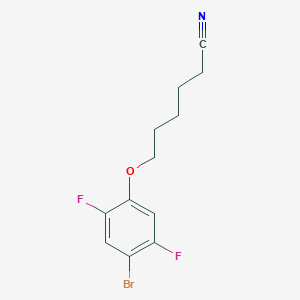


![1-Chloro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992661.png)
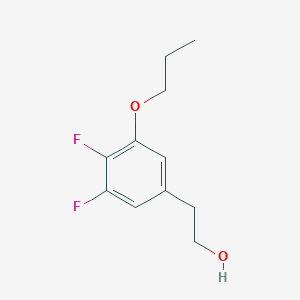

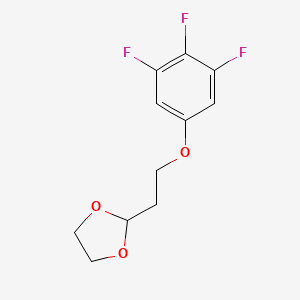
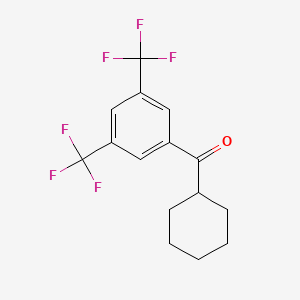


![Methyl 1-[(4-chloro-3-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7992731.png)

